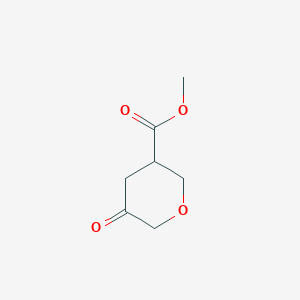![molecular formula C23H29N3O2 B2586771 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-50-0](/img/structure/B2586771.png)
4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, common names, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and the types of reactions it typically undergoes.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of related compounds involves intricate chemical reactions that produce a variety of derivatives with potential for various applications. For instance, the condensation of specific carboxamides with acetates or amidines leads to the formation of novel compounds with unique physical properties, including ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) characteristics that are crucial for understanding their chemical behavior and potential uses in materials science and chemistry (Albert & Trotter, 1979).
Pharmaceutical Applications
- Certain carboxamide derivatives, closely related to the compound , have been explored for their cytotoxic activities against various cancer cell lines. These compounds demonstrate potent cytotoxicity, indicating their potential as anticancer agents. For example, derivatives with different substituents have shown significant inhibitory effects on tumor growth in preclinical models, suggesting their utility in cancer treatment (Deady et al., 2005).
Material Science
- In the realm of materials science, derivatives of the given compound have contributed to the development of novel aromatic polyamides with impressive thermal stability and electrochromic properties. These materials, synthesized through direct polycondensation, exhibit excellent solubility and could be used in the creation of flexible polymer films with potential applications in electronics and photonics (Chang & Liou, 2008).
Antimicrobial and Antiprotozoal Agents
- Research into the antimicrobial and antiprotozoal activities of carboxamide derivatives has shown promising results, with some compounds demonstrating significant efficacy against microbial and protozoal pathogens. These findings highlight the potential of such compounds in developing new treatments for infectious diseases (Ismail et al., 2004).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound.
Please consult with a chemical database or a chemist for specific information about this compound. If you’re conducting research on this compound, please ensure to follow all relevant safety protocols.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[[[2-(4-phenylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25(2)23(28)26-14-12-19(13-15-26)17-24-22(27)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-11,19H,12-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONMPOHFRAARKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl 4-formylbenzoate](/img/structure/B2586692.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)
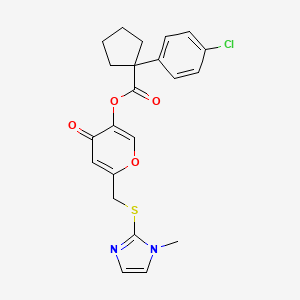
![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

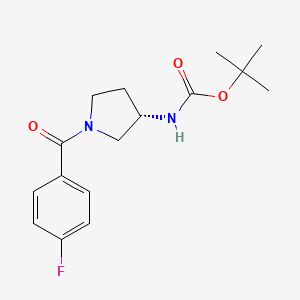
![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)
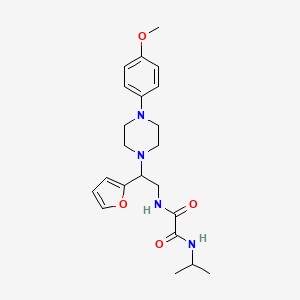
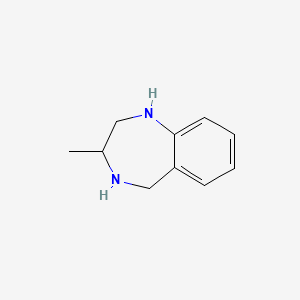
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)
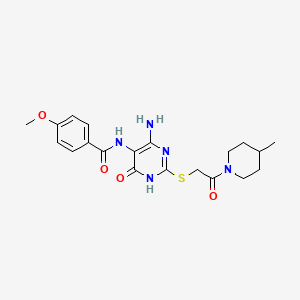
![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)

